N-[1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide
Description
N-[1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative featuring a sterically hindered arylphosphine moiety. Its structure combines a 3,5-ditert-butylphenyl group (providing steric bulk and electron-donating effects), a diphenylphosphine group (imparting coordination capability), and a tert-butanesulfinamide group (a widely used chiral auxiliary in asymmetric synthesis). Structural determination of such complexes often relies on crystallographic tools like the SHELX software suite, which has been pivotal in small-molecule refinement .
Properties
Molecular Formula |
C38H48NOPS |
|---|---|
Molecular Weight |
597.8 g/mol |
IUPAC Name |
N-[1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H48NOPS/c1-36(2,3)29-24-28(25-30(26-29)37(4,5)6)33-22-16-17-23-34(33)35(39-42(40)38(7,8)9)27-41(31-18-12-10-13-19-31)32-20-14-11-15-21-32/h10-26,35,39H,27H2,1-9H3 |
InChI Key |
LBEHDJAAPPRKMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Information
N-[1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide, with the molecular formula \$$C{38}H{48}NOPS\$$ and a molecular weight of 597.8 g/mol, is an aminophosphine ligand. These ligands are useful in asymmetric catalysis because they can form chiral metal complexes. Specifically, the compound (R)-N-((S)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide is available for laboratory research purposes from specialized chemical suppliers.
| Property | Value |
|---|---|
| Product Name | (R)-N-((S)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide |
| Molecular Formula | \$$C{38}H{48}NOPS\$$ |
| Molecular Weight | 597.8 g/mol |
| IUPAC Name | N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C38H48NOPS/c1-36(2,3)29-24-28(25-30(26-29)37(4,5)6)33-22-16-17-23-34(33)35(39-42(40)38(7,8)9)27-41(31-18-12-10-13-19-31)32-20-14-11-15-21-32/h10-26,35,39H,27H2,1-9H3/t35-,42?/m1/s1 |
| Standard InChIKey | LBEHDJAAPPRKMG-AAHGUQRTSA-N |
| Isomeric SMILES | CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2C@@HNS(=O)C(C)(C)C)C(C)(C)C |
| Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)(C)C |
| PubChem Compound ID | 154705853 |
Applications in Asymmetric Catalysis
Aminophosphine ligands such as this compound are important in asymmetric hydrogenation, hydroformylation, and other catalytic reactions where chirality is essential for high enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting sulfinamide to amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in solvents like dichloromethane or acetonitrile at low temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents under an inert atmosphere.
Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions are carried out in the presence of catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in transition metal-catalyzed reactions, enhancing reaction rates and selectivity.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including its role as an inhibitor of specific enzymes or as a drug delivery agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its functional groups. The phosphanylethyl moiety can coordinate with metal centers, facilitating catalytic processes. The sulfinamide group can form hydrogen bonds and interact with biological targets, influencing enzyme activity or receptor binding. These interactions are crucial for the compound’s efficacy in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest analogs differ in substituents on the aryl or sulfinamide groups, which critically influence reactivity, selectivity, and coordination behavior. Below is a comparative analysis based on available evidence:
Crystallographic and Analytical Data
For example, the dibromopyridinyl sulfinamide () was characterized via mass spectrometry ([M+H]⁺ = 393.3), suggesting that the target compound’s molecular weight would exceed 600 g/mol, with distinct spectroscopic signatures (e.g., ³¹P NMR for the phosphine moiety) .
Biological Activity
N-[1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 733.8 g/mol. The structure includes a sulfinamide functional group, which is known to influence biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 733.8 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of tert-butyl groups may confer antioxidant properties, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : The phosphanyl group can interact with various enzymes, possibly inhibiting their activity and influencing metabolic pathways.
- Cell Signaling Modulation : The compound may affect cell signaling pathways, including those related to inflammation and apoptosis.
Cytotoxicity Studies
Research has indicated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that related phosphine derivatives can induce apoptosis in human cancer cells by activating caspase pathways.
Case Study: CHO-K1 Cells
A study investigating the effects of bis(2,4-di-tert-butylphenyl) phosphate on Chinese hamster ovary (CHO-K1) cells revealed that exposure to certain concentrations led to increased reactive oxygen species (ROS) generation and mitochondrial dysfunction. While this study does not directly test the sulfinamide compound, it highlights the potential cellular impacts of related compounds in biopharmaceutical contexts .
Research Findings Summary
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities that may protect against cellular damage.
- Cytotoxic Effects : Evidence suggests that related compounds can induce cell death in cancerous cells through apoptosis mechanisms.
- Enzyme Interaction : The phosphanyl moiety may interact with specific enzymes, influencing metabolic processes relevant to disease states.
Q & A
Basic: What are the optimized synthetic routes for N-[1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide?
The synthesis involves multi-step reactions to assemble the phosphanyl, sulfinamide, and sterically hindered aryl groups. Key steps include:
- Phosphanyl group formation : Use of di(adamantan-1-yl)phosphine precursors under inert conditions (argon/nitrogen atmosphere) with catalysts like palladium or nickel complexes .
- Sulfinamide integration : Reaction of tert-butyl sulfinamide derivatives with activated intermediates (e.g., bromoethylphosphine) in anhydrous solvents (THF or DCM) at −78°C to 0°C to suppress side reactions .
- Final coupling : Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to link the aryl groups, requiring precise stoichiometric control and thermal monitoring (reflux in toluene at 110°C for 12–24 hours) .
Critical parameters : Oxygen-sensitive reagents demand strict anhydrous conditions, and yields (typically 40–60%) depend on purification via column chromatography with silica gel and hexane/ethyl acetate gradients .
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields often arise from subtle variations in:
- Catalyst loading : Palladium catalysts (e.g., Pd(OAc)₂) at 2–5 mol% versus nickel systems, which may require higher loadings (10 mol%) but risk side-product formation .
- Reaction duration : Extended reaction times (>24 hours) may degrade sensitive intermediates, while shorter durations (<12 hours) lead to incomplete conversion .
Methodological resolution :
Basic: What characterization techniques are essential for confirming the structure and purity of this compound?
- X-ray crystallography : Resolve stereochemistry using SHELX software (SHELXL for refinement; SHELXS for structure solution) with high-resolution data (R-factor < 5%) .
- NMR spectroscopy :
- ¹H/¹³C NMR : Verify diastereomeric purity (e.g., tert-butyl splitting in sulfinamide protons at δ 1.2–1.4 ppm) .
- ³¹P NMR : Confirm phosphanyl group integrity (single peak near δ 20–25 ppm for diphenylphosphanyl) .
- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~744.1 g/mol) and detect trace impurities .
Advanced: How can computational modeling predict the reactivity of this compound in catalytic applications?
- Density Functional Theory (DFT) : Calculate transition states for ligand-exchange reactions at the phosphorus center to assess catalytic potential (e.g., activation energies for cross-coupling reactions) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to explore therapeutic applications, focusing on sulfinamide’s hydrogen-bonding capacity and phosphanyl’s π-backbonding .
Validation : Compare computational predictions with experimental kinetics (e.g., turnover frequencies in catalysis) .
Advanced: How does this compound compare structurally and functionally to analogous sulfinamide-phosphine hybrids?
| Feature | This Compound | Analogues (e.g., [S(R)]-N-[(R)-3,5-Bis(CF₃)phenyl derivatives) |
|---|---|---|
| Steric bulk | 3,5-ditert-butylphenyl groups enhance steric protection of phosphorus center | Trifluoromethyl groups increase electron-withdrawing effects but reduce stability |
| Chiral centers | Sulfinamide and phosphanyl groups create dual stereogenic centers | Single chiral center in adamantane-based derivatives limits configurational diversity |
| Catalytic activity | Moderate turnover in cross-coupling (TOF ~50 h⁻¹) due to steric hindrance | Higher TOF (~200 h⁻¹) in trifluoromethyl derivatives but lower enantioselectivity |
Key insight : The tert-butyl groups improve thermal stability but may limit substrate accessibility in catalysis .
Basic: What are the stability considerations for long-term storage of this compound?
- Degradation pathways : Hydrolysis of sulfinamide to sulfonic acid under humid conditions or oxidation of phosphanyl to phosphine oxide .
- Storage protocols :
- Temperature : Store at −20°C in flame-sealed ampules under argon .
- Solvent : Dissolve in dry DCM or toluene to prevent moisture ingress .
- Monitoring : Periodic ³¹P NMR to detect phosphine oxide impurities (>5% indicates degradation) .
Advanced: How can researchers address discrepancies in crystallographic data for this compound?
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution for bulky tert-butyl groups .
- Refinement strategies :
- Validation tools : Check RSR/Z-scores in PLATON to ensure geometric accuracy .
Advanced: What methodologies enable the study of this compound’s interaction with biological macromolecules?
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (ka/kd) with proteins like kinases .
- Fluorescence quenching : Use tryptophan residues in enzymes to track ligand-induced conformational changes (λex = 280 nm) .
- Cryo-EM : Resolve binding modes in protein complexes at near-atomic resolution (3–4 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
